亚硝酸银

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

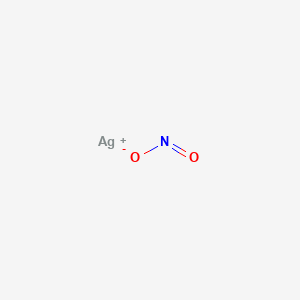

Silver nitrite is an inorganic compound with the chemical formula AgNO₂. It appears as colorless to yellow crystals and is known for its limited solubility in water. This compound is primarily used in organic synthesis and various chemical reactions due to its unique properties.

科学研究应用

Chemical Synthesis

Silver nitrite serves as a versatile reagent in organic chemistry:

- Aniline Production : It is utilized in the synthesis of aniline compounds, which are precursors for dyes and pharmaceuticals.

- Nucleophilic Substitution Reactions : Silver nitrite participates in Victor Meyer-type nucleophilic substitutions with organobromides or organoiodides, facilitating the formation of nitro compounds .

- Nitroalkene Synthesis : It can generate nitryl iodide in situ, which is then used for synthesizing nitroalkenes .

Medical Applications

Silver nitrite has a long history in medical applications due to its antimicrobial properties:

- Wound Healing : It is applied topically to prevent infections in burns, ulcers, and cuts. Its ability to inhibit bacterial growth promotes healing .

- Urological Treatments : Silver nitrate injections are effective for conditions such as hemorrhagic cystitis and renal hematuria. Studies have shown it offers a non-invasive treatment option for patients who may not tolerate surgical interventions .

- Dental Care : In dentistry, silver nitrate is used to disinfect cavities and exposed dentin, aiding in the treatment of tooth decay .

Antimicrobial Resistance Research

Recent studies have highlighted the role of silver nitrate in combating antimicrobial resistance:

- Restoring Antibiotic Efficacy : Research indicates that silver nitrate can resensitize colistin against mcr-positive bacteria, enhancing its effectiveness against multidrug-resistant infections . This finding underscores silver's potential as an adjunct therapy in antibiotic treatments.

Water Purification

Silver nitrate is employed in water treatment processes:

- Microbial Inhibition : By releasing silver ions into water, it effectively inhibits the growth of bacteria and algae, thus maintaining water quality for drinking and recreational purposes .

Industrial Applications

Silver nitrite has various industrial uses:

- Textile Industry : It acts as a dyeing agent and provides antimicrobial properties to fabrics, enhancing their durability and hygiene .

- Electronics Manufacturing : In the electronics sector, silver nitrate is crucial for producing conductive inks and electroplating components, contributing to the reliability of electronic devices .

Case Study 1: Medical Use in Urology

A retrospective study evaluated the effectiveness of silver nitrate injections in patients with interstitial cystitis. The outcomes indicated significant symptom relief without major complications, suggesting its viability as a treatment option for patients unable to undergo more invasive procedures .

Case Study 2: Antimicrobial Resistance

A study published in PNAS demonstrated that silver nanoparticles combined with colistin effectively reduced bacterial resistance development. This research supports the use of silver compounds as part of combination therapies against resistant strains of bacteria .

作用机制

Target of Action

Silver nitrite, like other silver compounds, primarily targets bacterial cells . The free silver ions in silver nitrite precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This action is attributed to the precipitation of bacterial proteins by liberated silver ions .

Mode of Action

The mode of action of silver nitrite involves the coagulation of cellular protein to form an eschar . This is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax . The silver ions or salts or colloidal silver preparations can inhibit the growth of both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that silver nanoparticles can damage cell membranes due to their nano-size, generate reactive oxygen species (ros), and release ag ions . These actions can disrupt cellular signaling functions and lead to cell death .

Pharmacokinetics

For silver nitrate, another silver compound, it is known that because silver ions readily combine with protein, there is minimal gastrointestinal (gi) and cutaneous absorption of the preparations . The highest amounts of silver noted on autopsy have been in kidneys, and excretion in urine is minimal .

Result of Action

The result of silver nitrite’s action is the death of bacterial cells. The coagulation of cellular protein forms an eschar, which is a dry, dark scab or falling away of dead skin, typically caused by a burn, infection, or other skin disease . This mode of action is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax .

Action Environment

The action of silver nitrite can be influenced by environmental factors. For instance, the presence of chloride in the tissue can lead to the formation of silver chloride, which precipitates bacterial proteins . Additionally, the action of silver nitrite can be influenced by the presence of other ions in the environment

生化分析

Biochemical Properties

Silver nitrite plays a significant role in biochemical reactions. It has been used to separate mixtures of alkenes by selective absorption . The resulting adduct can be decomposed with ammonia to release the free alkene .

Cellular Effects

Silver nanoparticles, which can be synthesized from silver nitrite, have shown remarkable antibacterial and antioxidant properties .

Molecular Mechanism

The molecular mechanism of silver nitrite is largely based on its interaction with alkenes. Silver ions bind alkenes reversibly, and silver nitrite has been used to separate mixtures of alkenes by selective absorption .

Temporal Effects in Laboratory Settings

Silver nitrate, a related compound, decomposes to give silver, oxygen gas, and nitrite .

Metabolic Pathways

Silver nanoparticles synthesized from silver nitrite have shown potential in various nutraceutical and biomedical applications .

Transport and Distribution

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

Subcellular Localization

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

准备方法

Synthetic Routes and Reaction Conditions: Silver nitrite is typically synthesized through the reaction between silver nitrate and an alkali nitrite, such as sodium nitrite. The reaction can be represented as follows: [ \text{AgNO₃ (aq) + NaNO₂ (s) → NaNO₃ (aq) + AgNO₂ (precipitate)} ] In this reaction, silver nitrite precipitates out of the solution due to its lower solubility compared to silver nitrate .

Industrial Production Methods: Industrial production of silver nitrite follows a similar method, where a solution of silver nitrate is reacted with sodium nitrite. The precipitated silver nitrite is then filtered, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions: Silver nitrite undergoes various chemical reactions, including:

Oxidation: Silver nitrite can be oxidized to form silver nitrate.

Reduction: It can be reduced to elemental silver.

Substitution: Silver nitrite can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form nitro compounds.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents.

Reduction: Often requires reducing agents such as hydrogen gas or hydrazine.

Substitution: Commonly involves alkyl halides and is conducted under mild conditions with the presence of a solvent like ethanol.

Major Products Formed:

Oxidation: Silver nitrate (AgNO₃)

Reduction: Elemental silver (Ag)

Substitution: Nitroalkanes and other nitro compounds.

相似化合物的比较

Silver nitrate (AgNO₃): A more soluble compound used extensively in photography, medicine, and as a precursor to other silver compounds.

Sodium nitrite (NaNO₂): A commonly used nitrite salt with applications in food preservation and as a reagent in organic synthesis.

Uniqueness of Silver Nitrite: Silver nitrite is unique due to its limited solubility in water, which makes it suitable for specific applications where controlled release of nitrite ions is required. Its ability to participate in nucleophilic substitution reactions also sets it apart from other silver compounds .

生物活性

Silver nitrite (AgNO₂) is a compound that has garnered attention in various biological and medical contexts due to its antimicrobial properties and potential therapeutic uses. This article explores the biological activity of silver nitrite, focusing on its mechanisms of action, case studies, and relevant research findings.

The biological activity of silver compounds, including silver nitrite, is primarily attributed to their ability to interact with microbial cells. The mechanisms include:

- Bactericidal Activity : Silver ions (Ag⁺) disrupt bacterial cell membranes, leading to cell lysis. They can also bind to DNA, inhibiting replication and transcription, which results in cell death. Higher concentrations of silver nitrate have been shown to induce apoptotic processes in bacteria such as Bacillus licheniformis, with a minimum inhibitory concentration (MIC) identified at 5 µM .

- Nanoparticle Synthesis : At lower concentrations, silver nitrate can stimulate bacteria to synthesize silver nanoparticles. This process not only allows the bacteria to survive but also enhances their metabolic activity under specific conditions .

- Reactive Oxygen Species (ROS) Generation : Silver compounds can induce oxidative stress in microbial cells by generating ROS, which further contributes to their antimicrobial effects .

Case Study 1: Ingestion Toxicity

A notable case involved a 15-year-old female who ingested 15 cc of silver nitrate solution in a suicidal attempt. The patient experienced severe burning sensations and vomiting but ultimately had an uneventful recovery without significant esophageal damage. This case highlights the caustic nature of silver nitrate and the importance of immediate medical intervention following ingestion .

Case Study 2: Medical Uses in Hematuria

Silver nitrate has been successfully used in treating renal hematuria. In a small cohort study, patients received instillations of 0.25-1.0% silver nitrate, resulting in the resolution of hematuria within four days. This demonstrates the compound's therapeutic potential beyond its antimicrobial properties .

Research Findings

Recent studies have further elucidated the biological activity of silver nitrite:

- Antimicrobial Efficacy : Research indicates that silver nitrate exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The effective concentration range for these activities is reported between 7–550 × 10⁻⁵% .

- Cytotoxicity Assessment : In vitro studies assessing cytotoxic effects on mammalian cells revealed that concentrations above 6 µg/mL could lead to significant reductions in cell viability. However, lower concentrations (≤3 µg/mL) were found to be non-cytotoxic .

Table 1: Biological Activity of Silver Nitrate Against Common Pathogens

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 | Cell membrane disruption |

| Pseudomonas aeruginosa | 1.0 | DNA binding and ROS generation |

| Escherichia coli | 2.0 | Protein thiol group interaction |

Table 2: Clinical Cases Involving Silver Nitrate

| Case Study | Description | Outcome |

|---|---|---|

| Ingestion Toxicity | 15-year-old female ingested 15 cc | Uneventful recovery |

| Hematuria Treatment | Patients treated with silver nitrate instillation | Resolution of hematuria |

属性

CAS 编号 |

7783-99-5 |

|---|---|

分子式 |

AgHNO2 |

分子量 |

154.882 g/mol |

IUPAC 名称 |

nitrous acid;silver |

InChI |

InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3) |

InChI 键 |

RNJPRUUGAZPSQI-UHFFFAOYSA-N |

SMILES |

N(=O)[O-].[Ag+] |

规范 SMILES |

N(=O)O.[Ag] |

Key on ui other cas no. |

7783-99-5 |

Pictograms |

Oxidizer; Irritant; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。